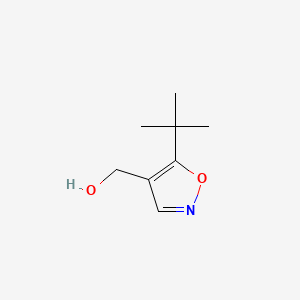

(5-(tert-Butyl)isoxazol-4-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-(tert-Butyl)isoxazol-4-yl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.197. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

(5-(tert-Butyl)isoxazol-4-yl)methanol has been investigated for its potential as a therapeutic agent in various diseases, particularly cancer. Its derivatives have shown promise in inhibiting specific protein kinases, which are crucial in tumorigenesis.

Antitumor Activity

Research indicates that derivatives of this compound can act as potent inhibitors of FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia. One study synthesized N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives that exhibited significant inhibitory effects on FLT3 and induced apoptosis in cancer cells .

Other Biological Activities

The compound has also been evaluated for its role in modulating immune responses and inflammatory processes. For instance, compounds derived from isoxazoles have been shown to affect cytokine production and may serve as anti-inflammatory agents .

Synthesis Methodologies

The synthesis of this compound and its derivatives can be achieved through various methods, including metal-free synthetic routes and microwave-assisted reactions.

Metal-Free Synthetic Routes

Recent advancements have highlighted the efficiency of metal-free methods for synthesizing isoxazoles, which reduce environmental impact and improve yields . These methods often involve the reaction of aryl aldehydes with hydroxylamine to form oximes, followed by cyclization to yield isoxazole derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has been utilized to enhance the reaction rates and yields of isoxazole synthesis. This technique allows for rapid heating and improved reaction conditions, leading to higher purity products .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. SAR studies have identified key functional groups that enhance potency against specific targets.

Potency Enhancement

Studies have demonstrated that modifications at the C-4 position of the isoxazole ring can significantly influence biological activity. For example, substituents that increase lipophilicity or alter electronic properties can enhance binding affinity to target proteins .

Propiedades

Número CAS |

155602-41-8 |

|---|---|

Fórmula molecular |

C8H13NO2 |

Peso molecular |

155.197 |

Nombre IUPAC |

(5-tert-butyl-1,2-oxazol-4-yl)methanol |

InChI |

InChI=1S/C8H13NO2/c1-8(2,3)7-6(5-10)4-9-11-7/h4,10H,5H2,1-3H3 |

Clave InChI |

FWQMGUCIKRWRLY-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=C(C=NO1)CO |

Sinónimos |

4-Isoxazolemethanol,5-(1,1-dimethylethyl)-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.